Ethacridine lactate monohydrate

Biofilm Antiseptic Wound Infection

Ethacridine lactate monohydrate (CAS 6402-23-9) is a differentiated acridine antiseptic validated for selective Gram-positive targeting. Its MIC of 100–200 μg/mL against S. aureus (including MRSA) and 2.64 log₁₀ biofilm reduction match povidone-iodine, yet it spares Gram-negative species (Proteus MIC >1,600 μg/mL). This selectivity is unachievable with broad-spectrum agents. For obstetric research, it delivers a 42% complete abortion rate, outperforming povidone-iodine (39%) and PGF2α (30%). Unlike proflavine, its non-lysosomal distribution eliminates trafficking confounds in PARG inhibition studies. Choose this compound where quantitative spectrum control and mechanism-specific subcellular localization are non-negotiable.

Molecular Formula C18H23N3O5
Molecular Weight 361.4 g/mol
CAS No. 6402-23-9
Cat. No. B1671380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthacridine lactate monohydrate
CAS6402-23-9
Synonyms2,5 Diamino 7 ethoxyacridine
2,5-Diamino-7-ethoxyacridine
Acrinol
Acrolactine
Ethacridine
Ethacridine Lactate
Ethacridine Lactate, Monohydrate
Ethacridine Monohydrate
Ethodin
Lactate, Ethacridine
Metifex
Monohydrate Ethacridine Lactate
Monohydrate, Ethacridine
Neo Chinosol
Rimaon
Rivanol
Uroseptol
Molecular FormulaC18H23N3O5
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.CC(C(=O)O)O
InChIInChI=1S/C15H15N3O.C3H6O3.H2O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13;1-2(4)3(5)6;/h3-8H,2,16H2,1H3,(H2,17,18);2,4H,1H3,(H,5,6);1H2
InChIKeyNYEPHMYJRNWPLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethacridine Lactate Monohydrate (CAS 6402-23-9): Procurement-Grade Acridine Antiseptic & PARG Inhibitor


Ethacridine lactate monohydrate (CAS 6402-23-9), also known as Acrinol or Rivanol, is a crystalline acridine-derived aromatic organic compound . It is a hydrate form of ethacridine lactate (CAS 1837-57-6) with a molecular formula of C15H15N3O·C3H6O3·H2O and a molecular weight of 361.39 g/mol . Primarily employed as a topical antiseptic, it demonstrates potent activity against Gram-positive cocci, notably Staphylococcus aureus including methicillin-resistant strains (MRSA), with a minimum inhibitory concentration (MIC) range of 100–200 μg/mL . Beyond its antimicrobial properties, ethacridine lactate functions as a poly(ADP-ribose) glycohydrolase (PARG) inhibitor, a mechanism implicated in its abortifacient efficacy and potential synergistic anticancer activity [1].

Why Generic 'Antiseptic' Substitution Fails: The Specificity Gap in Ethacridine Lactate Monohydrate Selection


Procurement of generic antiseptics based solely on broad-spectrum claims introduces substantial scientific and operational risk. The term 'antiseptic' encompasses chemically distinct classes—biguanides (chlorhexidine), iodophors (povidone-iodine), bispyridines (octenidine), quaternary ammoniums (benzalkonium chloride), and acridines (ethacridine)—each with unique mechanisms of action, biofilm penetration profiles, and tissue compatibility indices [1]. Substituting ethacridine lactate monohydrate with a non-acridine alternative disregards critical differentiators: its spectrum is selectively potent against Gram-positive pathogens (MIC 100–200 μg/mL for S. aureus, including MRSA) but markedly less active against Gram-negative species like Pseudomonas aeruginosa [2]. More critically, head-to-head biofilm studies reveal that ethacridine lactate exhibits significantly lower biofilm eradication capacity against P. aeruginosa biofilms compared to povidone-iodine or octenidine, a performance deficit that defines its appropriate and inappropriate use cases [1]. Without quantitative, comparator-based evidence, interchangeability is a falsified assumption that compromises experimental reproducibility and clinical outcome predictability.

Ethacridine Lactate Monohydrate (CAS 6402-23-9): Quantitative Differentiation Evidence Guide


Biofilm Eradication Performance: Ethacridine vs. Povidone-Iodine & Octenidine in S. aureus and P. aeruginosa Biofilms

In a direct comparative study using the Biofilm-Oriented Antiseptics Test (BOAT), ethacridine lactate demonstrated a distinct efficacy profile against mature biofilms of key wound pathogens. Against Staphylococcus aureus biofilm, ethacridine lactate achieved a 2.64 log₁₀ reduction in colony-forming units (CFU), which was comparable to the performance of povidone-iodine (2.68 log₁₀ reduction) and octenidine dihydrochloride (2.47 log₁₀ reduction) after 15 minutes of exposure [1]. However, a critical differentiation emerged against Pseudomonas aeruginosa biofilm: ethacridine lactate achieved only a 1.37 log₁₀ CFU reduction, which was statistically significantly inferior to both povidone-iodine (2.88 log₁₀ reduction, P < 0.05) and octenidine dihydrochloride (2.94 log₁₀ reduction, P < 0.05) [1].

Biofilm Antiseptic Wound Infection Staphylococcus aureus Pseudomonas aeruginosa

Antibacterial Spectrum Selectivity: Gram-Positive vs. Gram-Negative MIC Comparison

Quantitative MIC data reveals a pronounced Gram-positive selectivity for ethacridine lactate that is distinct from broad-spectrum antiseptics like chlorhexidine. Against Staphylococcus aureus, including MRSA strains, ethacridine lactate exhibits an MIC range of 100–200 μg/mL . In contrast, its activity against Gram-negative species is markedly reduced: the MIC for Escherichia coli is 200–800 μg/mL, representing a 2- to 4-fold increase, and against Proteus vulgaris and Proteus mirabilis, the MIC exceeds 1,600 μg/mL, an 8- to 16-fold reduction in potency compared to S. aureus . This selective spectrum is a defining feature of the acridine class, whereas comparators like chlorhexidine and povidone-iodine maintain consistent, low MIC values across both Gram-positive and Gram-negative organisms [1].

Minimum Inhibitory Concentration Staphylococcus aureus MRSA Escherichia coli Gram-positive Gram-negative

Mid-Trimester Abortion Efficacy: Ethacridine Lactate vs. Povidone-Iodine and Hypertonic Saline

In a direct comparative clinical study involving 200 mid-trimester pregnancy terminations (14-20 weeks gestation), extra-amniotic ethacridine lactate instillation achieved a 98% success rate for inducing abortion [1]. This performance was superior to hypertonic saline (96%) and prostaglandin F2α (90%), but marginally lower than 5% povidone-iodine solution (100%) [1]. Critically, ethacridine lactate demonstrated the highest complete abortion rate (42%) among all methods tested, exceeding that of 5% povidone-iodine (39%), hypertonic saline (36%), and prostaglandin F2α (30%) [1]. The mean induction-to-abortion interval for ethacridine lactate was 30 hours, which was shorter than hypertonic saline (38 hours) and povidone-iodine (32 hours), though longer than prostaglandin F2α (20 hours) [1].

Second Trimester Abortion Extra-amniotic Instillation Abortifacient Povidone-iodine Hypertonic Saline

Subcellular Distribution Profile: Ethacridine vs. Proflavine in Single-Cell Imaging

Despite their close structural similarity, ethacridine and proflavine exhibit markedly different subcellular distribution patterns, as revealed by near-field desorption laser post-ionization mass spectrometry (NDPI-MS) imaging [1]. Proflavine accumulates predominantly in lysosomes, as confirmed by laser scanning confocal microscopy co-localization studies [1]. In contrast, ethacridine demonstrates a distinguished subcellular distribution pattern that is distinctly non-lysosomal, indicating a fundamentally different intracellular trafficking and compartmentalization mechanism [1]. While this study does not provide a quantitative metric (e.g., Pearson's correlation coefficient) for the difference, the visual and mass spectrometric evidence confirms that the 2-ethoxy substitution on the acridine ring (present in ethacridine, absent in proflavine) alters intracellular routing [1].

Subcellular Localization Acridine Proflavine Lysosomal Accumulation NDPI-MS

Bacterial Cellulose Dressing Efficacy: Comparative MIC and MBEC Assessment

A comprehensive 2021 study compared the antimicrobial activity of six antiseptics (octenidine, polyhexanide, povidone-iodine, chlorhexidine, ethacridine lactate, and hypochlorous acid) against 48 bacterial strains and 6 yeast strains using both MIC and Minimal Biofilm Eradication Concentration (MBEC) assays [1]. In this multi-comparator analysis, chlorhexidine demonstrated the highest overall antimicrobial activity in both 96-well plate-based MIC and MBEC assessments, while ethacridine lactate exhibited substantially lower activity across the tested panel [1]. The study notes that while ethacridine lactate is included as a commonly used antiseptic, its quantitative performance in direct comparison to chlorhexidine and povidone-iodine was inferior in these specific assay formats, reinforcing its niche role as a Gram-positive selective agent rather than a broad-spectrum wound antiseptic [1].

Bacterial Cellulose Wound Dressing Minimal Biofilm Eradication Concentration Antiseptic Chronic Wound

Validated Application Scenarios for Ethacridine Lactate Monohydrate (CAS 6402-23-9) Based on Comparative Evidence


Selective Eradication of Staphylococcus aureus Biofilm in Gram-Positive-Dominant Wound Models

Ethacridine lactate monohydrate is best applied in in vitro and in vivo wound infection models where the biofilm is known or engineered to be dominated by Staphylococcus aureus (including MRSA). Direct BOAT assay data confirms that ethacridine lactate achieves a 2.64 log₁₀ CFU reduction against S. aureus biofilm, which is statistically comparable to both povidone-iodine and octenidine [1]. This scenario leverages the compound's selective Gram-positive potency (MIC 100-200 μg/mL for S. aureus) while avoiding the documented performance deficit against Pseudomonas aeruginosa biofilm (only 1.37 log₁₀ reduction) [1].

Mid-Trimester Medical Abortion via Extra-Amniotic Instillation

Procurement for obstetric research and clinical protocols involving second-trimester pregnancy termination (14-20 weeks) should prioritize ethacridine lactate monohydrate based on its superior complete abortion rate (42%) compared to povidone-iodine (39%), hypertonic saline (36%), and prostaglandin F2α (30%) [2]. The compound's 98% overall success rate and mean 30-hour induction interval provide a quantifiably favorable efficacy-safety profile, making it appropriate for studies focused on minimizing retained products of conception [2].

Gram-Positive Selective Pressure in Mixed-Flora Antimicrobial Susceptibility Testing

When designing experiments that require selective suppression of Gram-positive cocci while permitting Gram-negative growth (e.g., for selective enrichment or microbiome perturbation studies), ethacridine lactate monohydrate offers a defined quantitative advantage. Its MIC for E. coli (200-800 μg/mL) is 2-4 times higher than its MIC for S. aureus (100-200 μg/mL), and MICs for Proteus species exceed 1,600 μg/mL, representing >8-fold selectivity . This contrasts with broad-spectrum agents like chlorhexidine that exhibit uniformly low MICs across Gram categories [3].

PARG Inhibition Studies Requiring Distinct Subcellular Trafficking from Lysosomotropic Acridines

For research investigating poly(ADP-ribose) glycohydrolase (PARG) inhibition and its role in DNA repair or cancer cell sensitization, ethacridine lactate monohydrate should be selected over structurally similar acridines like proflavine when lysosomal accumulation is a confounding variable. NDPI-MS imaging confirms that ethacridine exhibits a distinguished, non-lysosomal subcellular distribution pattern, whereas proflavine accumulates predominantly in lysosomes [4]. This differential trafficking justifies procurement of ethacridine lactate for studies where lysosomal sequestration would alter intracellular drug concentration or mechanism-of-action interpretation.

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